2-chloro-N,5-dimethylaniline
Description
2-chloro-N,5-dimethylaniline is a substituted aromatic amine. Its structure features an aniline (B41778) core substituted with a chlorine atom at the second position, a methyl group on the nitrogen atom (N-methylation), and a methyl group on the benzene (B151609) ring at the fifth position. While this structure is well-defined, dedicated research focusing exclusively on its synthesis, properties, and applications is not widely documented. To understand its potential role and significance, it is necessary to examine the chemical class to which it belongs.
Substituted anilines are a cornerstone of modern organic chemistry, serving as crucial intermediates and building blocks in a multitude of synthetic applications. wisdomlib.org These compounds, derived from aniline through the addition of various functional groups, are pivotal in the production of dyes, pharmaceuticals, agrochemicals, and polymers. wisdomlib.orgnih.gov
The specific substitutions on the aniline ring and the amino group dictate the compound's chemical reactivity and physical properties. For instance:
Halogenation , such as the presence of a chloro-group, can significantly influence the electronic environment of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions and providing a site for nucleophilic substitution. rasayanjournal.co.in
Alkylation of the amino group , as seen with the N-methyl group in this compound, transforms a primary or secondary amine into a secondary or tertiary amine, respectively. This modification alters the basicity, nucleophilicity, and steric hindrance of the amine, thereby influencing its reaction pathways. wikipedia.org
Ring alkylation , such as the methyl group at the 5-position (meta to the amino group), also modifies the electronic properties and steric environment of the benzene ring. rsc.org
The combination of these features in a single molecule, as in this compound, creates a unique chemical entity. Researchers utilize such multi-substituted anilines to fine-tune the properties of target molecules. cresset-group.com In medicinal chemistry, for example, modifying an aniline structure can enhance a drug's bioavailability, solubility, and selectivity for its biological target, while potentially mitigating toxicity. cresset-group.com They are also foundational in synthesizing complex heterocyclic compounds, which are prevalent in many biologically active molecules. beilstein-journals.org
The study of chloro-N-alkylarylamines is part of the broader history of aniline chemistry, which began in the 19th century. One of the earliest and most well-known N-alkylated anilines, N,N-dimethylaniline, was first prepared in 1850 by August Wilhelm von Hofmann through the reaction of aniline with iodomethane. wikipedia.org This paved the way for the industrial production of N-alkylated anilines, which are now typically synthesized by reacting aniline with alcohols like methanol (B129727) in the presence of an acid catalyst. wikipedia.org
The synthesis of chlorinated anilines also has a long history, often achieved through the direct chlorination of aniline or its derivatives. However, controlling the position of chlorination can be challenging due to the activating nature of the amino group.
The synthesis of more complex molecules like chloro-N-alkylarylamines involves combining these synthetic strategies. For example, a common approach to synthesize a secondary amine like this compound would be the N-methylation of 2-chloro-5-methylaniline (B1583412). Alternatively, it could potentially be synthesized via the chlorination of N,5-dimethylaniline. The synthesis of related structures, such as N-(β-chloropropyl)-2,6-dimethyl-aniline, has been documented, involving the reaction of N-(β-hydroxypropyl)-2,6-dimethyl-aniline with thionyl chloride. prepchem.com Such multi-step synthetic routes are common for producing highly substituted anilines tailored for specific research or industrial purposes. chemicalbook.comqub.ac.uk
Data on Related Aniline Compounds
Due to the limited availability of specific experimental data for this compound, the following table presents information on closely related chemical compounds for comparative purposes.
| Property | 2-Chloro-5-methylaniline sigmaaldrich.comnist.gov | 2-Chloro-N,N-dimethylaniline sigmaaldrich.com | 2,5-Dimethylaniline (B45416) nih.govmatrix-fine-chemicals.com |
| Synonym(s) | 6-Chloro-m-toluidine | - | 2,5-Xylidine |
| CAS Number | 95-81-8 | 698-01-1 | 95-78-3 |
| Molecular Formula | C₇H₈ClN | C₈H₁₀ClN | C₈H₁₁N |
| Molecular Weight | 141.60 g/mol | 155.62 g/mol | 121.18 g/mol |
| Physical Form | Powder or solid | Solid | Liquid |
| Melting Point | 29-30 °C | Not available | 6 °C |
| Boiling Point | 228-230 °C | Not available | 218 °C |
Structure
3D Structure
Properties
Molecular Formula |
C8H10ClN |
|---|---|
Molecular Weight |
155.62 g/mol |
IUPAC Name |
2-chloro-N,5-dimethylaniline |
InChI |
InChI=1S/C8H10ClN/c1-6-3-4-7(9)8(5-6)10-2/h3-5,10H,1-2H3 |
InChI Key |
UYRZHUKYYYUOLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloro N,5 Dimethylaniline
Regioselective Chlorination Strategies of N,5-Dimethylaniline Precursors
The direct chlorination of N,N-dimethylaniline and its derivatives often presents challenges in achieving high regioselectivity. acs.orgtandfonline.comtandfonline.com The primary products are typically ortho- and para-substituted isomers, with the potential for di- and tri-substituted byproducts. tandfonline.comnih.gov
A common strategy to control the position of chlorination involves the use of a protecting group on the aniline (B41778) nitrogen. This approach, however, adds extra steps for protection and deprotection, increasing cost and environmental impact. nih.gov
Recent advancements have focused on direct, regioselective chlorination of unprotected anilines. One notable method employs copper(II) chloride (CuCl₂) as the chlorinating agent. nih.gov This reagent has been shown to favor the formation of the para-chlorinated product. nih.gov The mechanism is thought to involve the oxidation of the aniline by Cu(II), followed by the addition of the chloride ion. nih.gov
The use of ionic liquids as solvents in conjunction with copper halides has emerged as a milder and more environmentally friendly alternative. nih.gov This system allows for high yields of para-chlorination under moderate conditions without the need for supplementary oxygen or gaseous HCl, which are often required in traditional methods. nih.gov For instance, the chlorination of various aniline analogues using CuCl₂ in 1-hexyl-3-methylimidazolium (B1224943) chloride has demonstrated high yields and regioselectivity for the para-chloro product. nih.govresearchgate.net
Another approach to regioselective chlorination involves the use of N-chlorosuccinimide (NCS). tandfonline.comtandfonline.com While monochlorination with NCS can produce a mixture of ortho and para isomers, studies have shown that further chlorination to dichloro- and trichloroanilines is possible under specific conditions. tandfonline.comtandfonline.com For example, aniline can undergo regioselective trichlorination with NCS in acetonitrile (B52724) to yield 2,4,6-trichloroaniline (B165571). tandfonline.com
The table below summarizes the regioselective chlorination of various aniline precursors.
| Precursor | Reagent | Solvent | Product | Yield | Reference |
| 2-methylaniline | CuCl₂ | 1-hexyl-3-methylimidazolium chloride | 4-chloro-2-methylaniline | 91% | nih.govresearchgate.net |
| 3-methylaniline | CuCl₂ | 1-hexyl-3-methylimidazolium chloride | 4-chloro-3-methylaniline | 95% | nih.govresearchgate.net |
| Aniline | N-chlorosuccinimide | Acetonitrile | 2,4,6-trichloroaniline | Good | tandfonline.com |
N-Alkylation Approaches for 2-chloro-5-methylaniline (B1583412)
The introduction of a methyl group onto the nitrogen atom of 2-chloro-5-methylaniline is a key step in the synthesis of the target compound. Traditional N-methylation methods often rely on reactive and toxic methyl halides. acs.org Modern approaches focus on the use of more benign alkylating agents like methanol (B129727), catalyzed by transition metal complexes. acs.orgnih.gov
Iridium(III) and Ruthenium(II) complexes bearing N-heterocyclic carbene (NHC) ligands have shown significant catalytic activity in the N-alkylation of anilines with alcohols. acs.orgnih.gov These reactions typically proceed at elevated temperatures in the presence of a base. nih.gov For example, various substituted anilines have been successfully N-methylated with methanol using an NHC-Ir(III) complex, achieving yields ranging from 60-91%. acs.orgnih.gov The proposed mechanism involves the formation of an Ir-hydride species. acs.org
Another strategy involves the acid-catalyzed N-alkylation of unprotected arylamines using ortho-quinone methides. acs.org This method offers a chemoselective route to N-alkylated products. acs.org
The following table provides examples of N-alkylation reactions of aniline derivatives.
| Aniline Derivative | Alkylating Agent | Catalyst | Yield | Reference |
| Substituted Anilines | Methanol | NHC-Ir(III) complex | 60-91% | acs.orgnih.gov |
| 4-methylaniline | Benzyl alcohol | NHC-Ru(II) complex | 72% | nih.gov |
| 2-methylaniline | Benzyl alcohol | NHC-Ru(II) complex | 65% | nih.gov |
Multi-Component Reaction Pathways Yielding 2-chloro-N,5-dimethylaniline Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements from all starting materials, offer an efficient and atom-economical approach to complex molecules. nih.govnih.govrsc.org While specific MCRs yielding this compound directly are not extensively documented in the provided search results, the principles of MCRs can be applied to construct similar substituted aniline scaffolds.
For instance, the Povarov reaction, a three-component reaction between an aniline, an aldehyde, and an activated alkene, can be used to synthesize substituted quinolines. mdpi.com By selecting appropriate starting materials, this methodology could potentially be adapted to create precursors for this compound.
Another example is the synthesis of polysubstituted 2-piperidinones through a pseudo-five-component reaction. nih.gov This highlights the potential of MCRs to rapidly build molecular complexity from simple starting materials. nih.gov The development of novel MCRs remains an active area of research with the potential to streamline the synthesis of compounds like this compound. nih.govrsc.org
Catalytic Systems in this compound Synthesis (e.g., Cross-Coupling, Amination)
Catalytic systems play a crucial role in the efficient synthesis of this compound and its precursors. As discussed in the N-alkylation section, transition metal catalysts, particularly those based on iridium and ruthenium, are effective for the N-methylation of anilines. acs.orgnih.gov
Palladium-on-carbon (Pd/C) is a widely used catalyst for the reduction of nitroarenes to anilines. google.com For example, the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene (B1583379) to 4-chloro-2,5-dimethoxyaniline (B1194742) is carried out using a modified platinum-on-carbon catalyst. google.com This type of reduction is a common strategy in the synthesis of substituted anilines.
Furthermore, amination reactions are fundamental to the synthesis of anilines. A method for preparing 5-chloro-2-nitroaniline (B48662) involves the high-pressure amination of 2,4-dichloronitrobenzene. google.com Nucleophilic aromatic substitution reactions of substituted anilines with activated chloro-nitro-pyridines have also been studied, providing insights into the reactivity of these systems. researchgate.net
The table below highlights some catalytic systems used in the synthesis of related compounds.
| Reaction | Substrate | Catalyst | Product | Reference |
| N-Methylation | Substituted Anilines | NHC-Ir(III) complex | N-methylated anilines | acs.orgnih.gov |
| Reduction | 4-chloro-2,5-dimethoxynitrobenzene | Modified Pt/C | 4-chloro-2,5-dimethoxyaniline | google.com |
| Reduction | Bromoanilide | Pd/C | Chloroanilide | google.com |
| Amination | 2,4-dichloronitrobenzene | - | 5-chloro-2-nitroaniline | google.com |
Elucidation of Molecular and Electronic Structure of 2 Chloro N,5 Dimethylaniline
High-Resolution Vibrational Spectroscopic Analysis (e.g., Raman, FTIR for functional group interactions)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and vibrational modes within a molecule. For 2-chloro-N,5-dimethylaniline, these techniques would reveal characteristic frequencies for the N-H bond, C-N stretching, C-Cl stretching, and various aromatic C-H and C-C vibrations.
Studies on similar molecules, such as 2,5-dimethylaniline (B45416), have utilized FTIR and Raman spectroscopy to analyze these characteristic vibrations. sigmaaldrich.comchemicalbook.com For instance, the analysis of 2,5-dimethylaniline has helped in understanding the influence of the methyl groups on the aniline (B41778) ring's vibrational modes. sigmaaldrich.com In the case of this compound, the introduction of a chlorine atom and an N-methyl group would cause predictable shifts in the vibrational frequencies due to changes in mass and electronic distribution.
Expected Vibrational Modes for this compound:
N-H Stretching: A characteristic band in the region of 3300-3500 cm⁻¹.
C-H Stretching (Aromatic and Aliphatic): Bands typically appearing between 2850-3100 cm⁻¹.
C=C Stretching (Aromatic Ring): Multiple bands in the 1450-1600 cm⁻¹ region.
N-H Bending: Typically observed around 1600 cm⁻¹.
C-N Stretching: Found in the 1250-1350 cm⁻¹ range.
C-Cl Stretching: A strong band expected in the 600-800 cm⁻¹ region.
A detailed theoretical analysis using methods like Density Functional Theory (DFT) often complements experimental spectra, aiding in the precise assignment of each vibrational band. researchgate.net
Advanced Nuclear Magnetic Resonance Spectroscopy for Conformational Studies (e.g., 2D NMR, Solid-State NMR for structural dynamics)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. For this compound, ¹H and ¹³C NMR would confirm the substitution pattern on the aromatic ring.
¹H NMR would show distinct signals for the aromatic protons, the N-H proton, and the protons of the two methyl groups (one on the ring and one on the nitrogen). The chemical shifts and coupling patterns of the aromatic protons would definitively establish the 1,2,4,5-substitution pattern. ¹³C NMR provides information on the carbon skeleton, with distinct chemical shifts for the aromatic carbons, including those bonded to the chlorine, nitrogen, and methyl groups, as well as the two methyl carbons themselves. nih.govchemicalbook.com
Advanced techniques like 2D NMR (e.g., COSY, HSQC, HMBC) would be invaluable for unambiguously assigning all proton and carbon signals and revealing through-bond and through-space correlations. Solid-state NMR could provide insights into the molecular dynamics and packing in the crystalline state, potentially revealing the presence of different conformers or intermolecular interactions. acs.org
Mass Spectrometric Fragmentation Pathway Analysis of this compound
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which helps in its structural identification. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (C₈H₁₀ClN). A characteristic isotopic pattern for the molecular ion would be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in M⁺ and M+2 peaks. youtube.com
The fragmentation of substituted anilines typically involves several key pathways:
Alpha-Cleavage: This is a common fragmentation for amines, involving the cleavage of a bond adjacent to the nitrogen atom. For this compound, this could involve the loss of a methyl radical (•CH₃) from the N-methyl group, leading to a stable, resonance-delocalized cation. libretexts.orglibretexts.org
Loss of Chlorine: Fragmentation may occur through the loss of a chlorine atom (•Cl) or a molecule of HCl.
Ring Fragmentation: The aromatic ring itself can break apart, leading to smaller charged fragments.
Tandem mass spectrometry (MS/MS) could be employed to further investigate the fragmentation pathways by isolating the molecular ion and inducing its fragmentation to produce a detailed spectrum of daughter ions. d-nb.infoacs.org
Table 1: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure/Loss | m/z (for ³⁵Cl) |
|---|---|---|
| [M]⁺ | Molecular Ion | 155 |
| [M+2]⁺ | Molecular Ion (³⁷Cl isotope) | 157 |
| [M-CH₃]⁺ | Loss of a methyl radical | 140 |
X-ray Crystallographic Investigations of this compound and its Co-crystals/Salts
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. An X-ray crystallographic study of this compound would provide precise bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the aromatic ring, the orientation of the N-methylamino and chloro substituents relative to the ring, and how the molecules pack in the crystal lattice.
Analysis of related structures, such as substituted anilines, shows that intermolecular interactions like hydrogen bonding (N-H···N or N-H···Cl) and π-π stacking often play a significant role in the crystal packing. nih.gov Investigating co-crystals or salts of this compound could reveal how its hydrogen bonding capabilities can be utilized to form new solid-state structures with different physical properties.
Chiroptical Spectroscopy of Enantiomerically Pure this compound
The compound this compound is achiral and therefore does not have enantiomers. The molecule possesses a plane of symmetry that passes through the N-methylamino group, the chlorine atom, and C2 and C5 of the benzene (B151609) ring. Due to the absence of any chiral center or element of chirality (like axial or planar chirality), it does not exhibit optical activity. Consequently, chiroptical spectroscopy techniques such as circular dichroism (CD) are not applicable, as there are no enantiomerically pure forms of this compound to analyze.
Theoretical and Computational Studies on 2 Chloro N,5 Dimethylaniline
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors (e.g., DFT, HOMO-LUMO analysis)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. DFT methods are widely used to predict molecular geometries, vibrational frequencies, and electronic properties with a good balance of accuracy and computational cost. researchgate.netscirp.org
For a molecule like 2-chloro-N,5-dimethylaniline, an optimized geometry would be the starting point for all other calculations. From this, one can determine various electronic properties. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for describing chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. scirp.orgresearchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.gov These descriptors provide a quantitative basis for understanding the molecule's behavior in chemical reactions.
Table 1: Key Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons in a chemical bond. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reaction. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
This table outlines the standard formulas and descriptions for reactivity descriptors that can be calculated using DFT methods.
Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions of this compound
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational space available to a molecule and describe its interactions with surrounding molecules, such as solvents or biological macromolecules. rsc.org
For a relatively flexible molecule like this compound, which has a rotatable N-methyl bond and potential for methyl group rotations, MD simulations can map out the preferred conformations and the energy barriers between them. The simulation would track the trajectories of all atoms, providing a dynamic picture of the molecule's behavior that is not apparent from static quantum chemical calculations. nih.gov
Key applications of MD simulations for this compound would include:
Conformational Analysis: Identifying the most stable rotamers and the dynamics of their interconversion.
Solvation Effects: Simulating the molecule in different solvents to understand how intermolecular forces (like hydrogen bonding or van der Waals interactions) with solvent molecules influence its conformation and properties.
Aggregate Formation: At higher concentrations, MD can predict how molecules of this compound might interact with each other to form dimers or larger aggregates. rsc.org
The results from MD simulations are often analyzed to calculate thermodynamic properties and can be used to generate ensembles of structures for further, more detailed quantum mechanical calculations.
Prediction of Spectroscopic Signatures (e.g., Computational NMR, IR, UV-Vis for theoretical validation)
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for validation of the theoretical model or to aid in the interpretation of experimental spectra.
Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT methods. researchgate.net These calculations produce a set of normal modes, each with a specific frequency and intensity, which correspond to the peaks observed in IR and Raman spectra. Comparing the computed spectrum with an experimental one allows for a detailed assignment of the vibrational bands to specific atomic motions (e.g., C-H stretches, N-H bends, C-Cl stretches). chemicalbook.comchemicalbook.comchegg.com For instance, studies on related molecules like 4,5-dimethyl-2-nitroaniline (B181755) have shown good agreement between experimental spectra and frequencies calculated using DFT. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts are typically referenced against a standard compound (e.g., tetramethylsilane) to allow for direct comparison with experimental results. chemicalbook.com Such calculations can be invaluable for assigning peaks in complex spectra and for understanding how the electronic environment around each nucleus is affected by the molecule's substituents.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). researchgate.net The calculation predicts the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths, which relate to the intensity of the absorption bands. scirp.org This information helps to identify the electronic transitions responsible for the observed color of a compound, typically transitions between frontier orbitals like HOMO and LUMO. photochemcad.com
Table 2: Hypothetical Computational Spectroscopic Data for this compound
| Spectroscopy Type | Predicted Parameter | Hypothetical Value & Description |
|---|---|---|
| IR | C-Cl Stretch | ~700-800 cm⁻¹ (A characteristic vibration for the chloro group) |
| N-H Stretch | ~3400-3500 cm⁻¹ (If secondary amine, not present in N-methylated form) | |
| C-N Stretch | ~1250-1350 cm⁻¹ (Aromatic amine stretch) | |
| ¹H NMR | Aromatic Protons | ~6.5-7.5 ppm (Chemical shifts influenced by chloro and methyl groups) |
| N-Methyl Protons | ~2.8-3.0 ppm (Singleton peak for the N-CH₃ group) | |
| Aryl-Methyl Protons | ~2.2-2.5 ppm (Singleton peak for the C₅-CH₃ group) | |
| ¹³C NMR | C-Cl Carbon | ~125-135 ppm (Carbon directly attached to chlorine) |
| C-N Carbon | ~145-155 ppm (Carbon directly attached to the nitrogen atom) |
| UV-Vis (TD-DFT) | λmax | ~250 nm & ~300 nm (Corresponding to π→π* transitions in the benzene (B151609) ring) |
This table presents hypothetical data based on typical values for similar aromatic amines and chloro-anilines to illustrate the expected output of computational spectroscopic predictions. chemicalbook.comchemicalbook.comphotochemcad.com
Reaction Mechanism Elucidation through Computational Transition State Analysis for this compound Derivatives
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. Transition state analysis allows for the calculation of activation energies, which are critical for understanding reaction rates and pathways.
For reactions involving derivatives of this compound, such as nucleophilic aromatic substitution (SNAr), computational methods can be used to:
Model the step-by-step process of the reaction.
Characterize the geometry and energy of any intermediates, such as the Meisenheimer complex in SNAr reactions. researchgate.netresearchgate.net
Locate the transition state structure connecting the reactants to the intermediate and the intermediate to the products.
Calculate the activation energy (ΔG‡) for each step, thereby identifying the rate-determining step of the reaction. researchgate.net
Structure-Activity Relationship (SAR) Modeling for this compound as a Scaffold
Structure-Activity Relationship (SAR) modeling aims to correlate the structural features of a series of compounds with their biological activity. nih.gov This is a cornerstone of rational drug design and materials science. In this context, this compound can be considered a chemical scaffold—a core structure upon which various functional groups can be systematically added or modified.
An SAR study using this scaffold would involve:
Synthesizing a Library of Derivatives: A series of analogues would be created by modifying the scaffold, for example, by changing the substituents on the aromatic ring or on the nitrogen atom.
Biological/Property Testing: The library of compounds would be tested for a specific activity, such as antimalarial efficacy or inhibition of a particular enzyme. nih.gov
Quantitative SAR (QSAR) Modeling: Computational models are then built to find a mathematical relationship between the measured activity and calculated molecular descriptors (properties like those in Table 1, or others related to shape, size, and electronic properties). researchgate.net
The goal of SAR is to develop a predictive model that can explain why certain structural modifications lead to increased or decreased activity. nih.gov For example, a model might reveal that increasing the electrophilicity at a certain position enhances activity, or that a bulky substituent at another position is detrimental. Such models provide crucial guidance for designing the next generation of compounds with improved performance. Although specific SAR studies on this compound are not prominent in the literature, the principles of SAR are widely applied to aniline (B41778) and quinoline-based scaffolds in various therapeutic areas. nih.govresearchgate.net
Chemical Reactivity and Derivatization of 2 Chloro N,5 Dimethylaniline
Nucleophilic Aromatic Substitution Reactions on the Chlorinated Phenyl Ring of 2-chloro-N,5-dimethylaniline
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings. wikipedia.org In these reactions, a nucleophile replaces a leaving group, such as a halide, on the aromatic ring. wikipedia.org The reactivity of the aromatic ring towards nucleophilic attack is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com
For this compound, the chlorine atom can be displaced by various nucleophiles. The rate and feasibility of this substitution are influenced by the electronic effects of the amino and methyl groups. The secondary amine is an activating group, while the methyl group is a weakly activating group. However, the presence of strong electron-withdrawing groups elsewhere on the ring would be necessary to facilitate classical SNAr reactions. wikipedia.org
Recent studies have shown that some SNAr reactions may proceed through a concerted mechanism, rather than the traditional two-step addition-elimination pathway involving a Meisenheimer complex. nih.gov This is particularly considered for reactions with good leaving groups like chlorine. nih.gov
A practical method for the nucleophilic aromatic substitution of aryl chlorides with dimethylamine (B145610) has been developed using the hydroxide-assisted thermal decomposition of N,N-dimethylformamide (DMF). nih.gov This procedure is tolerant of various functional groups and provides good to excellent yields. nih.gov
| Nucleophile | Product | Reaction Conditions | Reference |
| Dimethylamine | N,N,N',5-tetramethyl-2-aminobenzene | Hydroxide-assisted thermal decomposition of DMF | nih.gov |
Electrophilic Aromatic Substitution Patterns of this compound
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.com The existing substituents on the ring direct the incoming electrophile to specific positions and influence the reaction rate. masterorganicchemistry.com
In this compound, the secondary amine group (-NHCH₃) is a powerful activating and ortho-, para-directing group due to the resonance donation of its lone pair of electrons to the ring. The methyl group (-CH₃) is also an activating, ortho-, para-directing group, albeit weaker. The chlorine atom, while deactivating due to its inductive effect, is also an ortho-, para-director.
The directing effects of these substituents will govern the regioselectivity of electrophilic substitution. The powerful activating effect of the amino group will likely dominate, directing incoming electrophiles primarily to the positions ortho and para to it. However, the steric hindrance from the N-methyl group and the existing chloro and methyl substituents will also play a crucial role in determining the final product distribution. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, the nitration of dimethylaniline initially yields 3-nitrodimethylaniline in acidic solution. wikipedia.org
| Electrophilic Reagent | Predicted Major Product(s) |
| HNO₃/H₂SO₄ | 2-chloro-N,5-dimethyl-4-nitroaniline and/or 2-chloro-N,5-dimethyl-6-nitroaniline |
| Br₂/FeBr₃ | 4-bromo-2-chloro-N,5-dimethylaniline and/or 6-bromo-2-chloro-N,5-dimethylaniline |
| SO₃/H₂SO₄ | 3-chloro-N,4-dimethylaniline-6-sulfonic acid |
| R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | Complex mixture due to potential for polyalkylation and rearrangement. Aniline (B41778) itself does not undergo Friedel-Crafts reactions. learncbse.in |
Reactions Involving the Secondary Amine Functionality of this compound (e.g., acylation, carbamoylation, further alkylation)
The secondary amine functionality in this compound is nucleophilic and can readily participate in a variety of reactions.
Acylation: The amine can be acylated using acylating agents like acetyl chloride or acetic anhydride (B1165640) to form the corresponding amide. byjus.com For example, the reaction with chloroacetyl chloride would yield 2-chloro-N-(2-chloro-5-methylphenyl)-N-methylacetamide. A similar reaction is the acylation of 2,6-dimethylaniline (B139824) with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide, a precursor to lidocaine. nih.govcymitquimica.com
Carbamoylation: The secondary amine can react with isocyanates or carbamoyl (B1232498) chlorides to form substituted ureas. For instance, reaction with M-(2-Chlorophenyl)methylcarbamoyl chloride could lead to the formation of a corresponding urea (B33335) derivative. oup.com
Further Alkylation: The secondary amine can undergo further alkylation to form a tertiary amine. alfa-chemistry.comnih.gov For instance, reaction with an alkyl halide like methyl iodide would yield the tertiary amine, 2-chloro-N,N,5-trimethylaniline. Industrial production of N,N-dimethylaniline often involves the alkylation of aniline with methanol (B129727). alfa-chemistry.com
| Reagent | Reaction Type | Product |
| Acetyl chloride | Acylation | N-(2-chloro-5-methylphenyl)-N-methylacetamide |
| Methyl isocyanate | Carbamoylation | 1-(2-chloro-5-methylphenyl)-1,3-dimethylurea |
| Methyl iodide | Alkylation | 2-chloro-N,N,5-trimethylaniline |
Metal-Catalyzed Coupling Reactions of this compound (e.g., Sonogashira, Suzuki, Buchwald-Hartwig)
The chlorine atom on the aromatic ring of this compound makes it a suitable substrate for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wiley.com
Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a substituted alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org this compound could react with a terminal alkyne, such as phenylacetylene, under Sonogashira conditions to yield 2-(phenylethynyl)-N,5-dimethylaniline. wikipedia.org The reaction is typically carried out under mild conditions with a base. wikipedia.org
Suzuki Coupling: The Suzuki reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organohalide. fishersci.co.uklibretexts.org this compound could be coupled with an aryl or vinyl boronic acid, for example, phenylboronic acid, to form a biaryl compound like 2-phenyl-N,5-dimethylaniline. fishersci.co.ukchemspider.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org While this compound already possesses an amino group, the chloro substituent could potentially react with another amine in an intermolecular or intramolecular fashion, though the former is more common. For instance, it could be coupled with a primary or secondary amine to form a diamine derivative. organic-chemistry.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org
| Reaction Name | Coupling Partner | Catalyst System | Product | Reference |
| Sonogashira | Terminal alkyne (e.g., Phenylacetylene) | Pd catalyst, Cu co-catalyst, base | 2-(alkynyl)-N,5-dimethylaniline | wikipedia.orglibretexts.orgorganic-chemistry.org |
| Suzuki | Boronic acid/ester (e.g., Phenylboronic acid) | Pd catalyst, base | 2-(aryl/vinyl)-N,5-dimethylaniline | fishersci.co.uklibretexts.org |
| Buchwald-Hartwig | Amine (e.g., Aniline) | Pd catalyst, phosphine ligand, base | N-aryl-N',5-dimethyl-1,2-benzenediamine | wikipedia.orglibretexts.orgorganic-chemistry.org |
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction of this compound can target different parts of the molecule.
Oxidation: The secondary amine group is susceptible to oxidation. For instance, N,N-dimethylanilines can be oxidized by cytochrome P-450, leading to N-demethylation. nih.gov The aromatic ring itself can be oxidized under harsh conditions, but this is generally a less controlled process. The gut microbiota can also play a role in the oxidation of environmental pollutants. acs.org
Reduction: The chloro group on the aromatic ring can be removed through reductive dehalogenation. This can be achieved using various reducing agents, often in the presence of a catalyst like palladium on carbon (Pd/C) with a hydrogen source. This would yield N,5-dimethylaniline.
| Reaction Type | Reagent/Condition | Product | Reference |
| Oxidation (N-dealkylation) | Oxidizing agent (e.g., Cytochrome P-450) | 2-chloro-5-methylaniline (B1583412) | nih.gov |
| Reduction (Dehalogenation) | H₂, Pd/C | N,5-dimethylaniline |
Environmental Fate and Degradation Pathways of 2 Chloro N,5 Dimethylaniline
Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)
The abiotic degradation of chloroanilines, not involving living organisms, is primarily driven by photolysis and, to a lesser extent, hydrolysis.
Photolysis: Chloroanilines absorb ultraviolet light at wavelengths above 290 nm, making them susceptible to photodegradation. nih.gov The photolytic half-life of chloroanilines can be quite short, with studies on 4-chloroaniline (B138754) in surface waters showing a half-life of just 0.4 hours under summer illumination conditions in the United States. nih.gov For 2-chloroaniline (B154045), irradiation in an aqueous solution with a fluorochemical lamp (wavelengths >300 nm) resulted in a photodegradation half-life of 11.5 hours. nih.gov The process involves the attack of hydroxyl radicals on the molecule. incdecoind.roresearchgate.net In the atmosphere, the vapor-phase reaction of 2-chloroaniline with photochemically-produced hydroxyl radicals is estimated to have a half-life of about 12 hours. nih.gov
Hydrolysis: Chlorinated anilines are generally not expected to undergo significant hydrolysis in the environment because they lack functional groups that are readily hydrolyzable. nih.govnih.gov However, under specific conditions, such as electrochemical oxidation in a water/acetonitrile (B52724) mixture, 4-chloroaniline can undergo hydrolysis to form p-quinoneimine. rsc.org The kinetic study of di-2-chloroaniline phosphate (B84403) showed that the rate of hydrolysis increases with increasing proportions of dioxane and dimethyl sulfoxide (B87167) in water. epa.gov
Table 1: Abiotic Degradation of Related Chloroanilines
| Compound | Degradation Process | Half-life | Conditions |
|---|---|---|---|
| 4-Chloroaniline | Photolysis | 0.4 hours | US surface waters, summer nih.gov |
| 2-Chloroaniline | Photolysis | 11.5 hours | Aqueous solution, >300 nm lamp nih.gov |
| 2-Chloroaniline | Vapor-phase reaction with OH radicals | 12 hours | Atmospheric conditions nih.gov |
| Chloroanilines | Hydrolysis | Not significant | Standard environmental conditions nih.govnih.gov |
Biotic Degradation Pathways by Microbial Communities (e.g., Bacterial, Fungal Metabolism in soil/water)
Microbial communities in soil and water are crucial in breaking down chloroanilines. Several bacterial strains have been identified that can utilize these compounds as a sole source of carbon and nitrogen.
Bacteria from genera such as Acinetobacter, Pseudomonas, Klebsiella, Alcaligenes, Cellulomonas, and Rhodococcus have demonstrated the ability to degrade chloroanilines. nih.govresearchgate.netplos.org The degradation often proceeds via a modified ortho-cleavage pathway, with the induction of enzymes like chlorocatechol 1,2-dioxygenase. nih.gov For instance, Acinetobacter baumannii CA2, Pseudomonas putida CA16, and Klebsiella sp. CA17, isolated from agricultural soil, were able to degrade 60-75% of 0.2 mM 4-chloroaniline. nih.gov Similarly, Cellulomonas sp. and Alcaligenes denitrificans degraded 86.5% and 81.2% of p-chloroaniline, respectively, over 30 days. researchgate.net
The presence of other compounds can influence the degradation rate. For example, the presence of aniline (B41778) can enhance the metabolic efficiency of o-chloroaniline. nih.gov Fungi are also capable of metabolizing chloroanilines, often through the action of laccase enzymes. nih.gov
Under anaerobic conditions, reductive dehalogenation is a key degradation pathway. For example, 3,4-dichloroaniline (B118046) is rapidly dechlorinated to 3-chloroaniline (B41212) in acclimated pond sediment. asm.org However, the degradation can be slow or non-existent in some anaerobic environments. nih.gov
Metabolite Identification and Quantification in Environmental Matrices
The microbial degradation of chloroanilines results in the formation of various intermediate metabolites.
In the aerobic degradation of p-chloroaniline by Diaphorobacter sp. PCA039, intermediates of a meta-cleavage pathway were identified, including 4-chlorocatechol, 2-hydroxy-5-chloromuconic semialdehyde, 5-chloro-4-oxalocrotonate, 5-chloro-2-oxo-4-hydroxypentanote, and chloro-acetate. nih.gov The photocatalytic degradation of 4-chloroaniline has been shown to produce intermediates such as 4-chlorophenol, 4-aminophenol, and 4-chloronitrobenzene. researchgate.net
In a novel aerobic pathway for 2-chloro-4-nitroaniline (B86195) degradation by Rhodococcus sp. strain MB-P1, the major identified metabolites were 4-amino-3-chlorophenol (B108459) (4-A-3-CP) and 6-chlorohydroxyquinol (6-CHQ). plos.orgresearchgate.net
Table 2: Identified Metabolites from the Degradation of Chloroaniline Compounds
| Parent Compound | Degradation Type | Identified Metabolites |
|---|---|---|
| p-Chloroaniline | Aerobic (Bacterial) | 4-chlorocatechol, 2-hydroxy-5-chloromuconic semialdehyde, 5-chloro-4-oxalocrotonate, 5-chloro-2-oxo-4-hydroxypentanote, chloro-acetate nih.gov |
| 4-Chloroaniline | Photocatalytic | 4-chlorophenol, 4-aminophenol, 4-chloronitrobenzene researchgate.net |
| 2-Chloro-4-nitroaniline | Aerobic (Bacterial) | 4-amino-3-chlorophenol, 6-chlorohydroxyquinol plos.orgresearchgate.net |
| 3,4-Dichloroaniline | Anaerobic (Microbial) | 3-chloroaniline asm.org |
Sorption and Mobility Characteristics in Environmental Systems
The movement of chloroanilines in the environment is significantly influenced by their sorption to soil and sediment particles. The organic matter content of the soil is a key factor in this process, with higher organic matter leading to stronger adsorption. researchgate.net
Studies on kaolinite (B1170537) and montmorillonite (B579905) clays (B1170129) showed that montmorillonite has a higher sorption capacity for chloroanilines. nih.gov The sorption coefficient (Kd) for 3-chloroaniline on kaolinite was 0.0030 L/g, while for the more lipophilic 2,4,6-trichloroaniline (B165571) on montmorillonite, it was 0.0488 L/g. nih.gov For kaolinite, sorption appears to be a surface phenomenon, whereas for montmorillonite, the pollutant can also enter the interlayer spaces of the clay structure. nih.gov
The binding of chloroanilines to soil organic matter can increase their persistence in the environment. researchgate.net Despite this, due to their potential to remain in the dissolved phase, chloroanilines can still pose a risk of leaching into groundwater and contaminating water bodies. nih.gov
Environmental Persistence and Transformation Kinetics of 2-chloro-N,5-dimethylaniline
The persistence of chloroanilines in the environment is variable and depends on environmental conditions. While photolysis can be rapid, biodegradation half-lives can range from days to months. nih.gov For example, the half-life of 4-chloroaniline in an experimental pond was observed to occur in two phases, with half-lives of about 3 and 11 days. nih.gov In contrast, 2-chloroaniline in river water showed an average half-life of 175 days. nih.gov
The degradation of chloroanilines often follows pseudo-first-order kinetics. researchgate.net The rate of degradation is influenced by factors such as the initial concentration of the pollutant and the size of the microbial inoculum. nih.gov In general, chloroanilines are considered persistent organic pollutants due to their stability and potential to resist degradation. researchgate.netnih.gov The formation of bound residues, where the chemical becomes incorporated into the soil matrix, is a significant factor contributing to their long-term persistence. acs.org
Applications of 2 Chloro N,5 Dimethylaniline in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Heterocyclic Compounds
Substituted anilines are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and materials. The reactivity of the amino group, coupled with the directing effects of the chloro and methyl substituents, positions 2-chloro-N,5-dimethylaniline as a potential precursor for various heterocyclic systems.
For instance, aniline (B41778) derivatives are crucial in the synthesis of quinolines, a class of nitrogen-containing heterocycles with significant biological activities. nih.gov The Vilsmeier-Haack reaction, which utilizes a phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), can be employed on acetanilides to generate 2-chloro-3-formylquinolines. researchgate.netheteroletters.org It is conceivable that the N-acetylated derivative of this compound could undergo such a cyclization to yield a substituted quinoline.
Furthermore, the amino group of this compound can participate in condensation reactions with dicarbonyl compounds to form various heterocycles. The general reactivity of anilines in multicomponent reactions to produce complex molecular scaffolds is also well-documented, suggesting that this compound could be a valuable component in the discovery of novel bioactive molecules. beilstein-journals.org The synthesis of heterocyclic compounds often involves the initial formation of an intermediate through nucleophilic attack, followed by ring closure, a pathway where aniline derivatives are frequently employed. clockss.org
Table 1: Potential Heterocyclic Scaffolds from this compound
| Heterocyclic System | Potential Synthetic Route | Key Reactants |
| Substituted Quinolines | Vilsmeier-Haack Cyclization | POCl₃, DMF (on the corresponding acetanilide) |
| Substituted Benzimidazoles | Condensation with Carboxylic Acids | Carboxylic acid or its derivative |
| Substituted Phenazines | Oxidative Dimerization | Oxidizing agent |
| Substituted Indoles | Fischer Indole Synthesis | Ketone or aldehyde |
Building Block for Advanced Polymeric Materials
Polyanilines and their derivatives are a significant class of conducting polymers with applications in electronics, sensors, and anti-corrosion coatings. The properties of these polymers can be finely tuned by introducing substituents onto the aniline monomer. While there is no specific literature on the polymerization of this compound, the polymerization of the closely related 2,5-dimethylaniline (B45416) to form poly(2,5-dimethylaniline) has been reported. sigmaaldrich.comciac.jl.cn This polymer has shown good solubility in various organic solvents and exhibits excellent environmental stability and electrochemical activity. ciac.jl.cn
The introduction of a chloro-substituent, as in this compound, would be expected to influence the polymerization process and the properties of the resulting polymer. The electron-withdrawing nature of the chlorine atom could affect the oxidation potential of the monomer and the conductivity of the polymer. Furthermore, the presence of the chloro group could enhance the polymer's resistance to certain chemical environments and potentially modify its solubility and processing characteristics. The synthesis of polyamides, another important class of polymers, often utilizes diamine monomers. While this compound is a monoamine, it could be chemically modified to a diamine or used as a chain-terminating or property-modifying agent in polymerization reactions. The development of bio-based polyamides, for instance from 2,5-furandicarboxylic acid, is an active area of research where novel amine monomers are of interest. rsc.org
Table 2: Predicted Influence of Substituents on Polymer Properties
| Substituent | Predicted Effect on Polymer Properties |
| Two Methyl Groups | Increased solubility in organic solvents, improved processability. |
| Chloro Group | Altered electronic properties (conductivity), enhanced chemical resistance, potential for further functionalization. |
Role in Dye and Pigment Chemistry as an Intermediate
Aniline and its derivatives are foundational to the dye and pigment industry. nih.gov They are particularly important as diazo components in the synthesis of azo dyes and as precursors for a variety of other colorants. Azo dyes are formed through the reaction of a diazotized amine with a coupling component. The color of the resulting dye is highly dependent on the electronic nature of the substituents on both the diazo and coupling components.
While specific dyes synthesized from this compound are not documented, its structural features suggest its utility in this field. It could be diazotized and coupled with various aromatic compounds to produce a range of azo dyes. The presence of the chloro and dimethyl groups would influence the final color, likely leading to a bathochromic (deepening of color) or hypsochromic (lightening of color) shift compared to dyes derived from simpler anilines. Substituted anilines are also used in the manufacture of organic pigments, which are used in paints, inks, and plastics. google.com
Utility in Ligand Design for Catalysis
The development of novel ligands is crucial for advancing the field of homogeneous catalysis. Substituted anilines can be elaborated into a variety of ligand types, including Schiff bases, phosphine-amines, and N-heterocyclic carbenes (NHCs). These ligands can then be coordinated to transition metals to create catalysts for a wide range of organic transformations.
The amino group of this compound provides a convenient handle for the introduction of other coordinating moieties. For example, condensation with a salicylaldehyde (B1680747) derivative would yield a Schiff base ligand capable of coordinating to metal centers through both nitrogen and oxygen atoms. The steric and electronic properties of the ligand, which are critical for catalyst performance, would be influenced by the chloro and dimethyl substituents on the aniline ring. While no specific ligands derived from this compound are reported, the general principles of ligand synthesis from anilines are well-established.
Application in Specialty Chemical Manufacturing
Substituted anilines are versatile intermediates in the production of a wide array of specialty chemicals, including pharmaceuticals, agrochemicals, and photographic chemicals. google.com The specific substitution pattern of this compound makes it a potential building block for the synthesis of complex target molecules in these industries.
For instance, in the pharmaceutical industry, aniline derivatives are often incorporated into the structures of drug candidates to modulate their biological activity, solubility, and metabolic stability. The presence of a chlorine atom can enhance lipophilicity and in some cases improve the binding affinity of a molecule to its biological target. In the agrochemical sector, chlorinated aromatic compounds are common in the structures of herbicides and pesticides. Therefore, this compound could serve as a starting material for the synthesis of new active ingredients in this field. The general utility of chlorinated anilines as intermediates for specialty chemicals is well-recognized. google.com
Advanced Analytical Method Development for 2 Chloro N,5 Dimethylaniline
Chromatographic Separation Techniques
The separation of 2-chloro-N,5-dimethylaniline from complex mixtures relies heavily on chromatographic techniques. The choice between gas chromatography (GC) and high-performance liquid chromatography (HPLC) depends on the compound's volatility and thermal stability, as well as the nature of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for separating volatile and thermally stable compounds. For aniline (B41778) derivatives, GC coupled with a mass spectrometer (MS) is a common approach. d-nb.inforesearchgate.net The separation is typically achieved on a capillary column, such as an SPB-5 or DB-5, which provides high-resolution separation of isomers. publications.gc.ca In some cases, derivatization may be employed to improve the chromatographic properties of the analytes. publications.gc.ca For instance, reaction with anhydrides like trifluoroacetic or heptafluorobutyric anhydride (B1165640) can produce derivatives with enhanced volatility and detectability. publications.gc.ca
A significant challenge in the GC analysis of aniline derivatives is the chromatographic separation of isomers. For example, studies have shown that separating ethylaniline from 2,5-dimethylaniline (B45416) can be difficult, which necessitates careful optimization of the GC method or the use of tandem mass spectrometry (MS-MS) for unequivocal identification. d-nb.infosemanticscholar.org
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For the analysis of aniline derivatives, reversed-phase HPLC is frequently used. researchgate.netsielc.com A study on the trace analysis of N,N-dimethylaniline utilized a KROMASIL CN column with a mobile phase of acetonitrile (B52724) and water containing ammonium (B1175870) acetate. researchgate.net The use of advanced detectors, such as diode array detectors (DAD) or mass spectrometers, enhances the selectivity and sensitivity of the analysis. HPLC methods can be tailored for various applications, from quality control to trace level analysis in complex matrices. researchgate.netnih.gov
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Typical Column | Fused silica (B1680970) capillary columns (e.g., SPB-5, DB-5). publications.gc.ca | Reversed-phase columns (e.g., C18, CN). researchgate.netsielc.com |
| Detector | Mass Spectrometry (MS), Nitrogen-Phosphorus Detector (NPD), Flame Ionization Detector (FID). publications.gc.caepa.govnih.gov | UV/Vis, Diode Array Detector (DAD), Mass Spectrometry (MS). researchgate.netnih.gov |
| Application | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. |
| Derivatization | Sometimes required to improve volatility and detection. publications.gc.ca | Less common, but can be used to enhance detection. |
Hyphenated Techniques for Detection and Structural Analysis
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and structural elucidation of compounds in complex mixtures. nih.gov
GC-MS and GC-MS/MS: The coupling of GC with MS is a cornerstone of modern analytical chemistry. nih.gov A single quadrupole mass spectrometer provides mass information that aids in identification, while tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity by monitoring specific fragmentation transitions. d-nb.inforesearchgate.net This is particularly useful for resolving co-eluting compounds or for trace analysis in complex matrices. d-nb.inforesearchgate.net For chlorinated compounds, the isotopic pattern of chlorine (35Cl and 37Cl) in the mass spectrum provides a distinct signature that aids in confirming the presence of the chlorine atom in the molecule. acs.org
LC-MS and LC-MS/MS: The combination of HPLC with mass spectrometry has become a powerful tool for the analysis of a broad range of compounds. nih.gov LC-MS/MS, in particular, offers high sensitivity and specificity, making it ideal for trace quantitative analysis. d-nb.inforesearchgate.net Techniques like electrospray ionization (ESI) are commonly used to generate ions from the analytes eluting from the HPLC column. semanticscholar.org The data from LC-MS/MS can provide not only quantitative information but also structural details based on the fragmentation patterns observed. nih.gov
| Technique | Separation Method | Detection Method | Key Advantages |
| GC-MS | Gas Chromatography | Mass Spectrometry | Provides molecular weight and fragmentation information for identification. nih.gov |
| GC-MS/MS | Gas Chromatography | Tandem Mass Spectrometry | High selectivity and sensitivity, reduces matrix interference. d-nb.inforesearchgate.net |
| HPLC-DAD | High-Performance Liquid Chromatography | Diode Array Detector | Provides UV-Vis spectra for peak purity assessment and identification. nih.gov |
| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | Excellent for trace quantification in complex matrices with high specificity. d-nb.inforesearchgate.netnih.gov |
| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance Spectroscopy | Provides detailed structural information of the separated compounds. nih.gov |
Trace Analysis and Quantitative Determination in Diverse Matrices
The ability to detect and quantify trace levels of this compound is critical for environmental monitoring, impurity profiling in industrial products, and biological monitoring.
Environmental Matrices: Anilines are recognized as a significant class of water pollutants. d-nb.info Analytical methods have been developed to determine trace levels of aniline derivatives in groundwater. d-nb.inforesearchgate.net These methods often involve a sample preparation step, such as liquid-liquid extraction or solid-phase extraction (SPE), to concentrate the analyte and remove interfering substances. d-nb.inforesearchgate.net A comparison of GC/MS, GC/MS-MS, and LC/MS-MS for the analysis of aniline derivatives in groundwater showed that while all three methods provided comparable results, GC/MS-MS offered a tenfold higher sensitivity than single quadrupole GC/MS. d-nb.inforesearchgate.net However, LC/MS-MS had the advantage of direct injection without extensive sample preparation. d-nb.inforesearchgate.net
Industrial and Pharmaceutical Matrices: In industrial settings, this compound may be present as a starting material, intermediate, or impurity. Methods for its quantitative determination are essential for process control and quality assurance. For example, an HPLC method was developed for the trace analysis of a related compound, N,N-dimethylaniline, as a potential genotoxic impurity in an active pharmaceutical ingredient. researchgate.net This method demonstrated excellent sensitivity with a limit of detection of 0.3 ppm. researchgate.net
Biological Matrices: The analysis of compounds like this compound in biological matrices such as urine or blood is important for assessing human exposure. A study on the determination of aromatic amines in the urine of smokers utilized magnetic solid-phase extraction followed by GC-MS. researchgate.net This demonstrates the feasibility of analyzing for such compounds in complex biological fluids.
| Matrix | Analytical Technique | Sample Preparation | Reported Limit of Quantification (LOQ) for related anilines |
| Groundwater | GC/MS, GC/MS-MS, LC/MS-MS | Liquid-Liquid Extraction or Direct Injection | 1 µg/L d-nb.infosemanticscholar.org |
| Air | GC with NPD/FID | Adsorption on phosphoric acid coated XAD-7 tube | 0.09 mg/m³ (for N,N-dimethylaniline) osha.gov |
| Pharmaceutical Ingredient | HPLC-UV | Dilution | 0.9 ppm (for N,N-dimethylaniline) researchgate.net |
| Urine | GC-MS | Magnetic Solid-Phase Extraction | Not specified, but capable of detecting low levels in smokers' urine. researchgate.net |
Method Validation and Quality Assurance Protocols
The validation of an analytical method is essential to ensure that it is reliable, accurate, and reproducible for its intended purpose. Quality assurance protocols are implemented to maintain the integrity of the analytical results over time.
Method Validation Parameters: A typical method validation for an analytical procedure for this compound would include the following parameters, often following guidelines from the International Council for Harmonisation (ICH) or other regulatory bodies: researchgate.netnih.gov
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net A correlation coefficient (r²) of >0.999 is often desired. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples. researchgate.netsdstate.edu
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netsdstate.edu
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov
Q & A
Q. What synthetic methodologies are effective for preparing 2-chloro-N,5-dimethylaniline, and how can reaction conditions be optimized?
Answer: Synthesis of this compound typically involves selective chlorination and alkylation of aniline derivatives. For example, chlorosulfonic acid can introduce chlorine at the ortho position, while dimethylamine or methyl halides can alkylate the amine group. Reaction conditions such as solvent polarity (e.g., DCM), temperature (room temperature to reflux), and catalysts (e.g., sodium carbonate) are critical for controlling regioselectivity and yield . Optimization should include monitoring via TLC or HPLC and purification via column chromatography.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral assignments validated?
Answer:
- NMR : H and C NMR identify substituent positions via chemical shifts (e.g., aromatic protons near chlorine show deshielding).
- IR : Stretching frequencies for N-H (3300–3500 cm) and C-Cl (550–850 cm) are key. Scaling factors (e.g., 0.95–0.99 for B3LYP/6-31G*) improve agreement between experimental and computed spectra .
- Mass Spectrometry : Molecular ion peaks ([M]) and fragmentation patterns confirm molecular weight and substituent loss (e.g., Cl or CH groups).
Q. How can density-functional theory (DFT) predict the thermochemical properties of this compound?
Answer: DFT methods like B3LYP with gradient corrections (e.g., 6-31G(d) basis set) calculate bond dissociation energies, ionization potentials, and electron affinities. For thermochemical accuracy, hybrid functionals incorporating exact exchange (e.g., B3-P86) reduce average deviations to <3 kcal/mol in atomization energies . Solvent effects are modeled using implicit solvation (e.g., PCM) for reaction Gibbs free energies.
Advanced Research Questions
Q. How do electron-withdrawing (Cl) and electron-donating (CH3_33) groups influence the reactivity of N,5-dimethylaniline in electrophilic substitution?
Answer: The chlorine atom at position 2 deactivates the ring via inductive effects, directing electrophiles to the para position relative to the amine. Methyl groups at N and position 5 donate electrons, increasing ring reactivity but competing with chlorine’s deactivation. Computational studies (e.g., Fukui indices from DFT) quantify site-specific electrophilicity, while experimental validation uses nitration or sulfonation to track regioselectivity .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they mitigated?
Answer: Challenges include low crystal quality due to flexible substituents and disorder in methyl/chlorine positions. Single-crystal X-ray diffraction with SHELXL software refines anisotropic displacement parameters and resolves torsional angles. High-resolution data (≤1.0 Å) and twinning corrections improve accuracy. Non-covalent interactions (e.g., C–H···Cl) are visualized using Hirshfeld surfaces .
Q. How can vibrational frequency analysis using DFT resolve discrepancies between experimental and theoretical IR spectra?
Answer: Discrepancies arise from harmonic approximations in DFT. Anharmonic corrections or scaling factors (e.g., 0.961 for B3LYP/6-31G(d)) align computed frequencies with experimental IR peaks. For low-frequency modes (<500 cm), molecular dynamics simulations or Raman spectroscopy enhance accuracy .
Q. What mechanistic insights explain the regioselective functionalization of this compound in cross-coupling reactions?
Answer: Steric hindrance from the N-methyl group and electronic effects from chlorine dictate reactivity. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) favor positions with lower electron density. Kinetic studies (Eyring plots) and transition-state modeling (NEB method) reveal activation barriers, while Hammett correlations quantify substituent effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
